COX Selectivity Profile: Species-Dependent Divergence Between Human and Equine Whole Blood
Eltenac exhibits a species-dependent COX selectivity profile that fundamentally differentiates it from naproxen. In isolated human whole blood, Eltenac is non-selective with IC50 values of 0.03 μM for both COX-1 and COX-2 (ratio ~1:1) . However, in equine whole blood, Eltenac acts as a preferential COX-2 inhibitor in vitro, whereas naproxen maintains non-selectivity both in vitro and ex vivo across both species [1]. This species-dependent pharmacological divergence means that in vitro data from human assays cannot predict equine COX selectivity, and naproxen cannot substitute for Eltenac's equine-specific preferential COX-2 inhibition profile.
| Evidence Dimension | COX-1 and COX-2 inhibition potency (IC50) and selectivity |
|---|---|
| Target Compound Data | IC50 COX-1 = 0.03 μM; IC50 COX-2 = 0.03 μM (human whole blood); preferential COX-2 inhibitor (equine whole blood in vitro) |
| Comparator Or Baseline | Naproxen: non-selective in both human and equine whole blood in vitro and ex vivo |
| Quantified Difference | Eltenac: species-dependent selectivity (non-selective in human, COX-2 preferential in equine); Naproxen: consistent non-selectivity across species |
| Conditions | Human whole blood assay (in vitro); equine whole blood assay (in vitro and ex vivo after intravenous administration) |
Why This Matters
This species-dependent selectivity profile mandates that researchers and veterinary formulators cannot rely on human in vitro data to predict equine pharmacodynamics, nor substitute naproxen or other non-selective NSAIDs for Eltenac in equine applications.
- [1] Cuniberti B, Odore R, Barbero R, Cagnardi P, Badino P, Girardi C, Re G. In vitro and ex vivo pharmacodynamics of selected non-steroidal anti-inflammatory drugs in equine whole blood. Vet J. 2012;191(3):327-33. View Source
